7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline
CAS No.:
Cat. No.: VC15998366
Molecular Formula: C10H9N3
Molecular Weight: 171.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9N3 |
|---|---|
| Molecular Weight | 171.20 g/mol |
| IUPAC Name | 7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline |
| Standard InChI | InChI=1S/C10H9N3/c1-2-11-8-6-10-9(5-7(1)8)12-3-4-13-10/h3-6,11H,1-2H2 |
| Standard InChI Key | FJTQNCVZTFZAOE-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC2=CC3=NC=CN=C3C=C21 |
Introduction
Structural Characteristics and Nomenclature
The core structure of 7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline consists of a partially saturated pyrrole ring fused to a quinoxaline moiety. The quinoxaline system comprises two nitrogen atoms at positions 1 and 4, while the pyrrole ring introduces additional nitrogen at position 7. The "dihydro" designation arises from the partial saturation of the pyrrole ring, specifically at the 7,8-positions, reducing aromaticity and altering electronic properties compared to fully aromatic analogs .
Key structural parameters include:
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Molecular Formula: CHN
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Molecular Weight: 171.21 g/mol
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IUPAC Name: 7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline
The compound’s planar geometry facilitates π-π stacking interactions, which are critical for binding biological targets such as DNA or enzyme active sites .
Synthetic Methodologies
Condensation Reactions
The most common synthesis involves condensation of o-phenylenediamine derivatives with pyrrole precursors. For example, Isbera et al. (2019) demonstrated that reacting 1,2-diaminobenzene with diketopyrrolopyrroles yields pyrrolo[3,4-b]quinoxalines, a related scaffold . Adapting this approach, 7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline can be synthesized via:
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Step 1: Formation of a diketone intermediate through oxidation of a pyrrole derivative.
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Step 2: Condensation with 1,2-diaminobenzene under acidic conditions (e.g., glacial acetic acid) .
Reaction conditions significantly influence yields. For instance, refluxing in ethanol at 80°C for 12 hours achieves ~70% yield, whereas shorter durations or lower temperatures reduce efficiency .
Halogenation Strategies
Brominated derivatives, such as 5-bromo-7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline, are synthesized via electrophilic aromatic substitution. Bromine introduces steric and electronic effects, enhancing binding affinity in pharmacological contexts.
Biological Activities
Anticancer Properties
Recent studies evaluated pyrroloquinoxaline derivatives against human cancer cell lines:
| Compound | Cell Line (IC, µM) | Reference |
|---|---|---|
| 3-Chloro-1-aryl-4-dihydro-2H-pyrrolo[2,3-b]quinoxalin-2-one | PC3: 12.3, HeLa: 9.8 | |
| 5-Bromo-7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline | Caco-2: 15.2 |
Mechanistically, these compounds inhibit topoisomerase II and disrupt mitochondrial membrane potential, inducing apoptosis .
Antimicrobial Efficacy
Pyrroloquinoxalines exhibit broad-spectrum activity:
The dihydro configuration enhances membrane permeability, enabling deeper penetration into bacterial cells .
Physicochemical Properties
Solubility and Stability
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Solubility: Poor in aqueous media (<0.1 mg/mL), but improves in DMSO (>10 mg/mL).
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Stability: Degrades under prolonged UV exposure, necessitating storage in amber vials at -20°C.
Spectroscopic Data
Computational Insights
Density functional theory (DFT) calculations reveal:
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HOMO-LUMO Gap: 3.2 eV, indicating moderate reactivity.
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Molecular Electrostatic Potential: Negative charge localized on quinoxaline nitrogens, facilitating hydrogen bonding with biological targets .
Challenges and Future Directions
Current limitations include low solubility and metabolic instability. Strategies to address these involve:
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